N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide derivative featuring a pyrazoline core substituted with a 4-chlorobenzenesulfonyl group, a thiophen-2-yl moiety, and a methanesulfonamide para-substituted phenyl ring. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , while computational tools like Multiwfn enable analysis of electronic properties .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZQQHXOHISPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is attached through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base like triethylamine.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a catalyst and specific temperature settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ in substituents on the pyrazoline core and sulfonyl groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with key analogs identified in the literature:
Substituent Variations in Sulfonyl Groups
- Target Compound : The 4-chlorobenzenesulfonyl group provides a para-chloro substitution, influencing electron-withdrawing effects and steric bulk.
- Pyrazoline Substituent: 2-Fluorophenyl introduces fluorine’s electronegativity, enhancing dipole interactions but reducing π-π stacking compared to thiophene .
Pyrazoline Core Modifications
- Target Compound : The thiophen-2-yl group contributes aromaticity and sulfur’s polarizability, favoring interactions with hydrophobic pockets.
- N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (): Substituent: A 3-chlorophenoxymethyl group introduces ether and chloro moieties, increasing hydrophilicity but reducing planarity versus thiophene .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
Electronic Properties
For example:
- The thiophen-2-yl group in the target compound likely exhibits a more delocalized electron density than the 2-fluorophenyl analog (), enhancing charge-transfer interactions .
- 4-Chlorobenzenesulfonyl ’s para substitution may create a stronger electron-deficient region compared to 3-chlorophenylsulfonyl , affecting binding to electron-rich enzyme pockets .
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features several key structural elements that contribute to its biological activity:
- Sulfonamide group : Known for antibacterial properties.
- Thiophene ring : Often associated with diverse pharmacological effects.
- Pyrazole moiety : Linked to anti-inflammatory and analgesic activities.
The molecular formula of the compound is , with a molecular weight of approximately 432.9 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act through the following mechanisms:
- Enzyme inhibition : Particularly targeting acetylcholinesterase (AChE) and other enzymes involved in metabolic pathways.
- Antimicrobial activity : The sulfonamide group enhances its efficacy against bacterial strains by inhibiting folic acid synthesis.
- Anticancer properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against colorectal cancer lines such as SW480 and HCT116.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of sulfonamides. For instance, compounds similar to this compound exhibit significant inhibition against various bacterial strains. A recent study reported effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have revealed that it can inhibit the growth of human cancer cell lines at low concentrations. For example:
- IC50 Values : The compound demonstrated IC50 values of 2 µM against SW480 and 0.12 µM against HCT116 cells, indicating potent anticancer activity .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as AChE has been explored extensively. Enzyme assays indicate that it effectively reduces enzyme activity, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of several derivatives of sulfonamides, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on its role as a potential treatment for bacterial infections resistant to conventional antibiotics .
Study 2: Anticancer Mechanisms
In another pivotal study focusing on colorectal cancer, the compound was tested in xenograft models. Results showed significant tumor reduction and modulation of key cancer-related genes, supporting its role as a promising candidate for cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
